Methyl 3-(3-Pyridyl)propiolate
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Overview
Description
Methyl 3-(3-Pyridyl)propiolate is an organic compound with the molecular formula C9H7NO2. It is a derivative of pyridine, featuring a propiolate group attached to the third position of the pyridine ring. This compound is known for its applications in organic synthesis and medicinal chemistry due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-(3-Pyridyl)propiolate can be synthesized through various methods. One common synthetic route involves the reaction of 3-ethynylpyridine with carbon dioxide and iodomethane. The reaction typically requires a base such as potassium carbonate and is carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(3-Pyridyl)propiolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Methyl 3-(3-Pyridyl)propiolate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 3-(3-Pyridyl)propiolate involves its interaction with various molecular targets. The propiolate group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can disrupt normal cellular processes, making it a potential candidate for drug development .
Comparison with Similar Compounds
- Methyl 3-(2-Pyridyl)propiolate
- Methyl 3-(4-Pyridyl)propiolate
Comparison: Methyl 3-(3-Pyridyl)propiolate is unique due to the position of the propiolate group on the pyridine ring. This positional difference can significantly affect the compound’s reactivity and biological activity. For instance, Methyl 3-(2-Pyridyl)propiolate and Methyl 3-(4-Pyridyl)propiolate may exhibit different chemical behaviors and biological effects due to the variation in the position of the substituent .
Properties
IUPAC Name |
methyl 3-pyridin-3-ylprop-2-ynoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-12-9(11)5-4-8-3-2-6-10-7-8/h2-3,6-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDWMTRFFZEDCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C#CC1=CN=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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